molecular formula C12H16 B051935 2-Methyl-4-(3-methylphenyl)-1-butene CAS No. 113947-88-9

2-Methyl-4-(3-methylphenyl)-1-butene

Cat. No. B051935
M. Wt: 160.25 g/mol
InChI Key: OBGGAXIMGRZTTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-4-(3-methylphenyl)-1-butene” involves intricate chemical processes. One example is the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane, which showcases the complexity involved in creating compounds with specific functional groups and structural features (Ji Shun-jun, 2010).

Molecular Structure Analysis

The crystallographic structure of related compounds, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been disclosed by X-ray analysis, providing insight into the spatial arrangement and bond lengths within molecules, which is crucial for understanding the molecular structure of “2-Methyl-4-(3-methylphenyl)-1-butene” (M. Shi & Jian Jiang, 1999).

Chemical Reactions and Properties

Research on compounds such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene showcases the reactivity and potential for functionalization in organic synthesis, indicating the types of chemical reactions “2-Methyl-4-(3-methylphenyl)-1-butene” might undergo (K. Uneyama, N. Hasegawa, Hiroyuki Kawafuchi, & S. Torii*, 1983).

Physical Properties Analysis

The study of compounds similar to “2-Methyl-4-(3-methylphenyl)-1-butene” involves understanding their physical properties, such as melting points, boiling points, and solubility. For example, the synthesis and characterization of 1,4-Bis(iododiphenyltin)butane provide data on the physical properties that can be related to similar molecular structures (V. Cody & E. R. Corey, 1969).

Scientific Research Applications

1. Molecular Structure and Reactivity

  • Condensation Reactions : 2-Methyl-4-(3-methylphenyl)-1-butene is involved in condensation reactions, such as with butane-2,3-dione, leading to products with distinct structural characteristics, including E conformation of the C=N bond and specific dihedral angles between benzene rings and the 1,4-diazabutadiene plane (Chen et al., 2014).

2. Interaction with π-Bonds

  • Reactivity with Disilyne : The compound reacts with various π-bonds, as shown in the reaction with disilyne to produce 1,2-disilabenzene derivatives. This reaction demonstrates the compound's potential in forming complex molecular structures (Kinjo et al., 2007).

3. Electrochemical Applications

  • Electrooxidative Reactions : It has been used in electrooxidative reactions, showing its potential in electrochemical applications. For example, its derivative, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, was synthesized via electrooxidative double ene-type chlorination (Uneyama et al., 1983).

4. Crystallography

  • Crystallographic Studies : The compound has been studied in crystallography, providing insights into its structural properties. An example is the crystallographic structure of related compounds like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one (Shi & Jiang, 1999).

5. Photooxidation Processes

  • Singlet Oxygen Reactions : The compound and its derivatives have been explored in studies involving singlet oxygen photooxidations, indicating its relevance in photochemical processes (Stensaas et al., 2006).

6. Polymerization Applications

  • Polymerization Studies : It has been used in polymerization studies, particularly in the synthesis of poly(4-methylphenyl-1-butene), showcasing its utility in materials science (Yao et al., 2015).

7. Nucleophilic Reactivity

  • Reactions with Aldehydes : Research on its nucleophilic reactivity, particularly in reactions with aldehydes, has been conducted, expanding its potential applications in organic synthesis (Suzuki et al., 2007).

8. Isomerization Processes

  • Isomerization Route Exploration : The compound has been involved in isomerization processes, such as the AlCl3-Promoted E-to-Z isomerization route, which is critical for synthesizing various isoprenoid compounds (Wang & Negishi, 2009).

9. Substitution and Elimination Reactions

  • Tertiary Carbon Reactions : It plays a role in nucleophilic substitution and elimination reactions at tertiary carbon, offering insights into reaction mechanisms in largely aqueous solutions (Toteva & Richard, 1996).

10. Coordination Polymers

  • Formation of Coordination Polymers : Its derivatives have been used in the formation of novel silver(I) coordination polymers, demonstrating its utility in inorganic chemistry and material science (Zheng et al., 2005).

properties

IUPAC Name

1-methyl-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGAXIMGRZTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596856
Record name 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-methylphenyl)-1-butene

CAS RN

113947-88-9
Record name 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113947-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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